

Ethylenethiourea (CAS No. 96-45-7): A Comprehensive Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenethiourea*

Cat. No.: *B1671646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of **Ethylenethiourea** (ETU), a compound of significant interest in industrial and toxicological research. This document adheres to stringent data presentation and visualization requirements, offering a comprehensive resource for professionals in research, drug development, and materials science. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key mechanistic pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear and concise understanding of complex processes.

Physicochemical Data of Ethylenethiourea

Ethylenethiourea (ETU), with the CAS number 96-45-7, is a white to pale-green crystalline solid with a faint amine-like odor.^[1] Its core physicochemical properties have been determined through various standardized experimental protocols and are summarized below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	<chem>C3H6N2S</chem>	[2]
Molecular Weight	102.16 g/mol	[2]
Appearance	White to pale-green crystalline solid	[1]
Odor	Faint, amine-like	[1]
Density	1.41-1.45 g/cm ³	[3]

Thermal Properties

Property	Value	Source(s)
Melting Point	196-204 °C	[2] [4]
Boiling Point	~240 °C at 1010 hPa	[4]
Flash Point	252 °C	[4]

Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	19 g/L at 20 °C	[4]
Solubility in Other Solvents	Very soluble in hot water; slightly soluble in cold water, methanol, ethanol, ethylene glycol, pyridine, acetic acid, and naphtha; insoluble in acetone, ether, chloroform, and benzene.	[4]
LogP (Octanol-Water Partition Coefficient)	-0.67 at 20 °C	[5]
pKa	15.01 ± 0.20 (Predicted)	[3]

Vapor Properties

Property	Value	Source(s)
Vapor Pressure	<1 hPa at 25 °C	[4]

Experimental Protocols

The determination of the physicochemical properties of **Ethylenethiourea** is conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point/Melting Range (OECD 102)

The melting point of **Ethylenethiourea** is determined using the capillary method as outlined in OECD Guideline 102.

Methodology:

- A small, powdered sample of **Ethylenethiourea** is packed into a capillary tube, which is sealed at one end.
- The capillary tube is placed in a heated block or liquid bath apparatus alongside a calibrated thermometer.
- The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely molten is recorded as the melting range.[\[6\]](#)[\[7\]](#) Differential Scanning Calorimetry (DSC) can also be employed for a more precise determination.[\[2\]](#)

Boiling Point (OECD 103)

The boiling point is determined following OECD Guideline 103, which is suitable for liquids and low-melting solids.

Methodology:

- Methods such as ebulliometry, the dynamic method, or distillation are used.[\[8\]](#)

- For substances like **Ethylenethiourea** that are solid at room temperature, photocell detection or thermal analysis methods (Differential Thermal Analysis or Differential Scanning Calorimetry) are appropriate for determining both melting and boiling points.[8]
- The temperature at which the vapor pressure of the substance equals the atmospheric pressure is recorded as the boiling point.

Water Solubility (OECD 105)

The water solubility of **Ethylenethiourea** is determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10^{-2} g/L.[9]

Methodology:

- An excess amount of **Ethylenethiourea** is added to a known volume of water in a flask.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.[10]
- The solution is then filtered or centrifuged to remove undissolved solid.
- The concentration of **Ethylenethiourea** in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

Vapor Pressure (OECD 104)

The vapor pressure of **Ethylenethiourea** is determined according to OECD Guideline 104. Given its low volatility, methods like the effusion method (Knudsen cell) or the gas saturation method are appropriate.[11][12]

Methodology (Knudsen Effusion Method):

- A sample of **Ethylenethiourea** is placed in a Knudsen cell, which has a small orifice.
- The cell is heated to a specific temperature under vacuum.
- The rate of mass loss of the substance effusing through the orifice is measured.

- The vapor pressure is calculated from the rate of mass loss and the dimensions of the orifice.[13]

Partition Coefficient (n-octanol/water), HPLC Method (OECD 117)

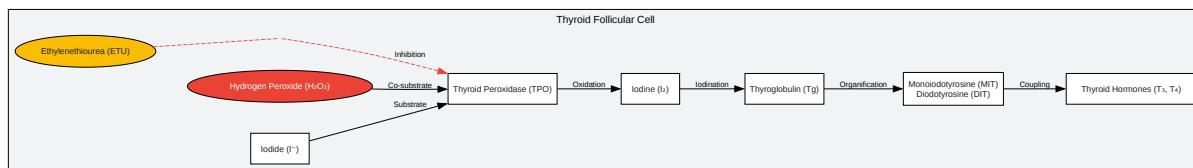
The LogP value of **Ethylenethiourea** is determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.

Methodology:

- A reverse-phase HPLC system with a C18 column is used.[14]
- A series of reference compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.
- **Ethylenethiourea** is then injected under the same isocratic conditions.[14]
- The retention time of **Ethylenethiourea** is measured, and its LogP value is determined by interpolation from the calibration curve.[14]

Dissociation Constant in Water (OECD 112)

The pKa of **Ethylenethiourea** can be determined using methods described in OECD Guideline 112, such as the titration method.

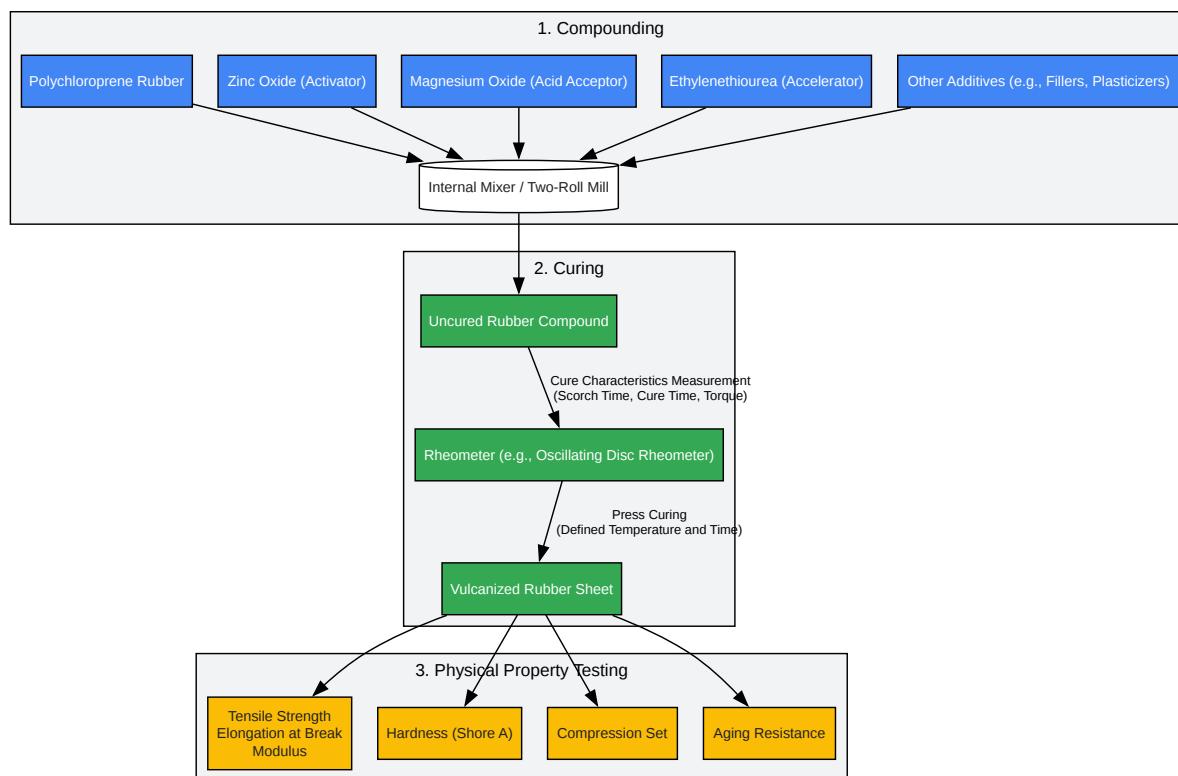

Methodology (Titration Method):

- A known concentration of **Ethylenethiourea** is dissolved in water.
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.[15][16]

Signaling Pathways and Experimental Workflows

Mechanism of Thyroid Peroxidase Inhibition by Ethylenethiourea

Ethylenethiourea is a known endocrine disruptor that exerts its toxic effects primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[17][18] This inhibition leads to a disruption of thyroid hormone homeostasis. The simplified signaling pathway of TPO inhibition by ETU is depicted below.


[Click to download full resolution via product page](#)

Caption: Mechanism of Thyroid Peroxidase Inhibition by **Ethylenethiourea**.

The inhibition of TPO by ETU occurs in the presence of iodide and involves the oxidative metabolism of ETU.[18] This prevents the oxidation of iodide to iodine, a critical step for the subsequent iodination of tyrosine residues on thyroglobulin, ultimately leading to a decrease in the production of thyroid hormones T3 and T4.[19]

Experimental Workflow for Evaluating Vulcanization Acceleration

Ethylenethiourea is widely used as a vulcanization accelerator for halogenated polymers such as polychloroprene (neoprene) rubber.[1][20] A typical experimental workflow to evaluate its efficacy is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Evaluating **Ethylenethiourea** in Rubber Vulcanization.

This workflow begins with the compounding of polychloroprene rubber with ETU and other essential ingredients like zinc oxide and magnesium oxide.[20] The curing characteristics are then determined using a rheometer, which provides data on scorch time, cure time, and the extent of cross-linking. Finally, the vulcanized rubber is tested for its key physical properties to assess the effectiveness of the vulcanization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. m.youtube.com [m.youtube.com]
- 2. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 3. researchgate.net [researchgate.net]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 8. laboratuar.com [laboratuar.com]
- 9. filab.fr [filab.fr]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Kitaplar [books.google.com.tr]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. pragolab.cz [pragolab.cz]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. polytechguru.com [polytechguru.com]
- To cite this document: BenchChem. [Ethylenethiourea (CAS No. 96-45-7): A Comprehensive Physicochemical and Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671646#ethylenethiourea-cas-number-96-45-7-physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com